2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)
CAS No.:
Cat. No.: VC16542540
Molecular Formula: C11H20AgO2
Molecular Weight: 292.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20AgO2 |
|---|---|
| Molecular Weight | 292.14 g/mol |
| IUPAC Name | (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
| Standard InChI | InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-; |
| Standard InChI Key | ZUKBNGVKKKAFAJ-CFYXSCKTSA-N |
| Isomeric SMILES | CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag] |
| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) belongs to the class of metal-organic compounds, featuring a central silver(I) ion coordinated by two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. Its molecular formula is Ag(C₁₁H₁₉O₂), with a molecular weight of 291.14 g/mol . The compound typically appears as a gray powder with a melting point of 178°C and is insoluble in water .
The TMHD ligand, derived from 2,2,6,6-tetramethyl-3,5-heptanedione, adopts a β-diketone configuration that enables stable chelation of the silver ion. This coordination geometry is critical to the compound’s reactivity and functionality in catalytic systems.
Crystallographic and Spectroscopic Analysis
Single-crystal X-ray diffraction studies reveal that the silver(I) complex can exist in both monomeric and dimeric forms, depending on the ancillary ligands present. For instance, [Ag(TMHD)(PPh₃)] (where PPh₃ = triphenylphosphine) forms a monomeric structure, while [Ag(S-TMHD)(PPh₃)]₂ adopts a dimeric configuration . These structural variations influence the compound’s volatility and suitability for chemical vapor deposition (CVD) .
Infrared (IR) spectroscopy confirms the presence of characteristic β-diketone vibrational modes, including C=O stretches at ~1600 cm⁻¹ and C–C stretches at ~1250 cm⁻¹, which are redshifted compared to the free ligand due to metal coordination.
Synthesis and Production Methods
Conventional Synthesis Routes
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato silver(I) typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHDH) with silver(I) salts under mild conditions. A common procedure utilizes silver nitrate (AgNO₃) or silver acetate (AgOAc) in ethanol or methanol as the solvent:
The reaction proceeds via deprotonation of the β-diketone by a base (e.g., NaOH), followed by coordination to the silver ion. The product is isolated through solvent evaporation and recrystallization, yielding purities ranging from 99% to 99.999% depending on the refinement process .
Industrial-Scale Production
Commercial suppliers such as American Elements and EvitaChem produce the compound in bulk quantities, offering grades tailored to specific applications (e.g., 99.9% purity for CVD vs. 99.99% for pharmaceuticals) . Key production parameters include:
| Parameter | Specification |
|---|---|
| Purity | 99% (2N) to 99.999% (5N) |
| Particle Size | <50 µm (for thin-film precursors) |
| Solvent Residues | <0.1% (by GC-MS) |
Physicochemical Properties
Solubility and Reactivity
The compound is insoluble in water but dissolves readily in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) . This solubility profile facilitates its use in solution-phase catalytic reactions, where it acts as a Lewis acid catalyst in Diels-Alder and Friedel-Crafts reactions.
Applications in Industry and Research
Thin-Film Deposition Technologies
Ag(TMHD) serves as a precursor for depositing silver thin films in microelectronics and optoelectronics. Its compatibility with ALD and plasma-enhanced CVD (PE-CVD) enables the fabrication of conductive layers in LEDs and photovoltaic cells .
Catalytic Applications
In organic synthesis, the compound catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) and oxidations. Its silver center facilitates electron transfer processes, while the bulky TMHD ligands enhance selectivity by steric hindrance.
Pharmaceutical Intermediates
Recent studies explore Ag(TMHD) as a precursor for silver nanoparticles (AgNPs) with antimicrobial properties. The controlled release of Ag⁺ ions from the complex offers potential in wound dressings and antibacterial coatings.
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